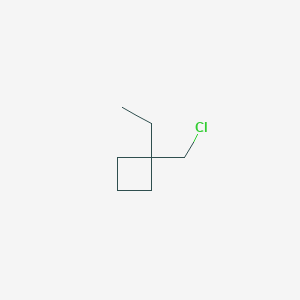
1-(Chloromethyl)-1-ethylcyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-1-ethylcyclobutane is an organic compound belonging to the class of cycloalkanes It features a cyclobutane ring with a chloromethyl group and an ethyl group attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1-ethylcyclobutane can be synthesized through several methods. One common approach involves the chloromethylation of 1-ethylcyclobutane. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride . The reaction proceeds under mild conditions, usually at temperatures ranging from 0°C to 50°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phase transfer catalysts can enhance the reaction rate and yield. After the reaction, the product is purified through distillation or recrystallization to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloromethyl)-1-ethylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of 1-ethylcyclobutanemethanol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, acidic medium, room temperature.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Major Products:
Substitution: 1-ethylcyclobutanemethanol, 1-ethylcyclobutanamine.
Oxidation: 1-ethylcyclobutanecarboxylic acid.
Reduction: 1-ethylcyclobutanemethanol.
Applications De Recherche Scientifique
1-(Chloromethyl)-1-ethylcyclobutane has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cycloalkanes.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-1-ethylcyclobutane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is highly reactive, making it a suitable candidate for substitution reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
- 1-(Chloromethyl)-1-methylcyclobutane
- 1-(Chloromethyl)-1-propylcyclobutane
- 1-(Chloromethyl)-1-butylcyclobutane
Comparison: 1-(Chloromethyl)-1-ethylcyclobutane is unique due to its specific substitution pattern on the cyclobutane ring. Compared to its analogs, it exhibits distinct reactivity and stability, making it a valuable compound for targeted applications in synthesis and research .
Propriétés
Formule moléculaire |
C7H13Cl |
|---|---|
Poids moléculaire |
132.63 g/mol |
Nom IUPAC |
1-(chloromethyl)-1-ethylcyclobutane |
InChI |
InChI=1S/C7H13Cl/c1-2-7(6-8)4-3-5-7/h2-6H2,1H3 |
Clé InChI |
CSTVKPWLYHHSIL-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Methylphenyl)sulfanyl]azetidine hydrochloride](/img/structure/B13235477.png)
![[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonyl chloride](/img/structure/B13235483.png)
![2-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13235494.png)
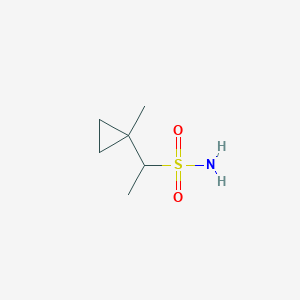
![2-{1-[(Tert-butyldimethylsilyl)oxy]-2-methylcyclopentyl}acetaldehyde](/img/structure/B13235513.png)
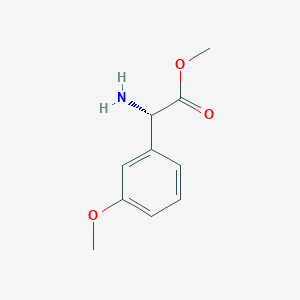
![3-{[(2,4,5-Trimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13235536.png)
![[4-(Methylcarbamoyl)phenyl]methanesulfonyl fluoride](/img/structure/B13235538.png)
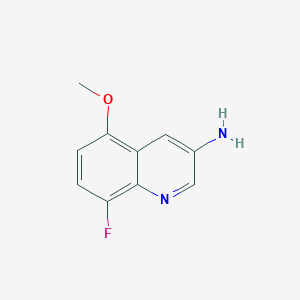
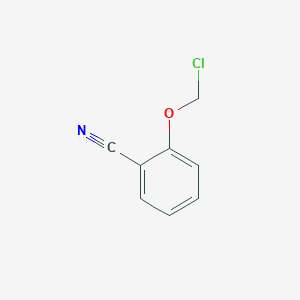


![3-Oxaspiro[bicyclo[5.1.0]octane-4,4'-oxane]](/img/structure/B13235557.png)

